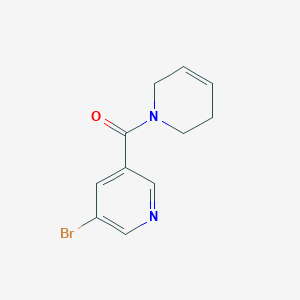

(5-Bromopyridin-3-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone

Description

(5-Bromopyridin-3-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone is a brominated pyridine derivative featuring a ketone bridge linking a 5-bromopyridin-3-yl group to a partially saturated 3,6-dihydro-2H-pyridine ring. This structural motif is common in medicinal chemistry and catalysis, where the bromine atom enhances electrophilic reactivity, and the dihydropyridine ring contributes conformational flexibility .

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c12-10-6-9(7-13-8-10)11(15)14-4-2-1-3-5-14/h1-2,6-8H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJVZQWYFPZQCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1)C(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Formation of Dihydropyridine: The dihydropyridine moiety is synthesized through the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

Coupling Reaction: The brominated pyridine and the dihydropyridine are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions using continuous flow reactors to ensure high yield and purity. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The dihydropyridine moiety can be oxidized to form pyridine derivatives.

Reduction: The carbonyl group in the methanone can be reduced to form alcohols.

Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

Oxidation: Pyridine derivatives.

Reduction: Alcohols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(5-Bromopyridin-3-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.

Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring and the dihydropyridine moiety can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also bind to receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s analogs differ primarily in the substituents on the pyridine ring and the nature of the ketone-linked moiety. Key comparisons include:

Table 1: Structural Analogs and Their Properties

Physicochemical Properties

- Molecular Weight and Lipophilicity : The target compound’s molecular weight (~308 g/mol) and moderate logP (predicted ~2.5) align with Lipinski’s rules, unlike the higher molecular weight piperazine analog (496 g/mol), which may face bioavailability challenges .

- Spectroscopic Data : Cyclopentyl/cyclohexyl analogs show distinct NMR peaks due to restricted rotation, whereas the dihydropyridine ring in the target compound likely exhibits dynamic behavior in solution .

Biological Activity

The compound (5-Bromopyridin-3-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its structure comprises a brominated pyridine ring and a dihydropyridine moiety, connected via a methanone functional group. This article explores the biological activities associated with this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for This compound is . The compound's unique structure contributes to its biological activity and interaction with various biological targets.

Antimicrobial Properties

Preliminary studies suggest that compounds similar to This compound exhibit notable antimicrobial properties. For instance, research has shown that halogenated pyridine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

In vitro tests indicate that the compound may possess antibacterial activity with minimum inhibitory concentration (MIC) values comparable to known antimicrobial agents. The presence of bromine in the structure enhances its interaction with bacterial cell membranes, potentially disrupting their integrity.

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.0195 | E. coli |

| Compound A | 0.025 | S. aureus |

| Compound B | 0.0048 | C. albicans |

Antifungal Activity

In addition to antibacterial effects, there is evidence suggesting antifungal activity against various fungal strains. The compound's ability to interact with fungal cell membranes may contribute to its efficacy in inhibiting fungal growth.

The mechanism by which This compound exerts its biological effects is still under investigation. However, initial findings indicate that it may act by:

- Inhibiting Enzymatic Activity : The compound might bind to specific enzymes or receptors involved in bacterial or fungal metabolism.

- Disrupting Membrane Integrity : Its lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and cell death.

- Modulating Signaling Pathways : Potential interactions with cellular signaling pathways could alter gene expression related to stress responses in microorganisms.

Case Studies

Recent research has focused on synthesizing and characterizing derivatives of This compound to enhance its biological activity. For example:

- Study on Derivatives : A study evaluated various derivatives for their antimicrobial properties, revealing that modifications at the pyridine ring significantly influenced their potency.

- Comparative Analysis : Research comparing this compound with structurally similar compounds demonstrated that the unique combination of bromination and dihydropyridine enhances its overall bioactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Bromopyridin-3-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone, and how can its purity and structure be confirmed?

- Synthetic Routes :

- The methanone bridge suggests coupling between a bromopyridine carbonyl precursor (e.g., 5-bromonicotinic acid derivatives) and a dihydropyridine moiety. For example, 3-acetyl-5-bromopyridine (CAS 38940-62-4) could serve as a starting material for functionalization.

- Nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may activate the bromo group for bond formation .

- Analytical Techniques :

- Purity : Use HPLC with UV detection (methodology inferred from pyridine derivative analyses in and ).

- Structural Confirmation :

- NMR : Compare chemical shifts with structurally related methanones (e.g., (3,6-dichloropyridin-2-yl)methanone in ).

- X-ray Crystallography : Resolve conformational ambiguities in the dihydropyridine ring (as demonstrated for similar heterocyclic methanones in ).

Q. How does the bromo substituent influence reactivity in functionalization reactions?

- The bromo group at the 5-position of the pyridine ring acts as a directing group for electrophilic substitutions (e.g., nitration) and a leaving group in cross-coupling reactions .

- Example : In 5-bromo-2-hydroxypyridine (CAS 13466-38-1), bromine facilitates regioselective functionalization at the 3-position .

- Methodological Note : Monitor reaction progress via LC-MS to detect intermediates (referenced in for brominated pyridine derivatives).

Advanced Research Questions

Q. What computational approaches are suitable for analyzing the electronic effects of the dihydropyridine ring?

- DFT Studies :

- Optimize the dihydropyridine ring’s conformation and assess its electron-donating/withdrawing effects on the methanone carbonyl group. Compare with X-ray data from analogous compounds (e.g., ).

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic or electrophilic environments .

Q. How can discrepancies in spectroscopic data be resolved when synthesizing this compound via different routes?

- Case Study : Variations in H NMR shifts may arise from dihydropyridine ring puckering or solvent effects.

- Solution : Use variable-temperature NMR to assess dynamic conformational changes .

- Validation : Cross-reference with crystallographic data (e.g., bond angles and torsional strain in ).

- Contradiction Analysis :

- If IR spectra show inconsistent carbonyl stretching frequencies, compare with related methanones (e.g., 1-(5-bromo-pyridin-3-yl)-ethanone, mp 90°C ). Adjust for electronic effects of the dihydropyridine ring.

Q. What strategies optimize the stability of the dihydropyridine ring under acidic or oxidative conditions?

- Experimental Design :

- Conduct stability assays using HPLC to monitor degradation products under varying pH and temperature (methodology inferred from ).

- Introduce electron-withdrawing groups (e.g., acetyl) to the dihydropyridine nitrogen to reduce ring-opening susceptibility .

- Data Interpretation : Compare degradation kinetics with structurally stabilized analogs (e.g., 2-bromo-6-(hydroxymethyl)pyridine in ).

Methodological Resources

- Spectral Databases : Reference pyridine derivative libraries (e.g., 5-bromo-2-hydroxypyridine, CAS 13466-38-1 ) for benchmarking.

- Synthetic Protocols : Adapt procedures for brominated pyridine methanones (e.g., 3-acetyl-5-bromopyridine ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.